![molecular formula C20H25NO2 B389423 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid CAS No. 13225-91-7](/img/structure/B389423.png)

6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

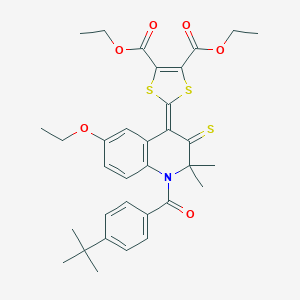

6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid (DQC) is an organic acid that has been studied for its potential applications in a variety of scientific fields. DQC is a member of the quinoline family, which is a group of compounds that are characterized by a fused bicyclic system of two pyridines and two benzene rings. As a result, this compound has a wide range of properties that make it an attractive option for researchers in a variety of fields.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including "6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid," are widely recognized for their anticorrosive properties. They effectively inhibit metallic corrosion due to high electron density and the ability to form stable chelating complexes with metallic surface atoms through coordination bonding. Quinoline derivatives containing polar substituents like hydroxyl, methoxy, amino, and nitro groups are particularly effective in this regard. They adsorb and stabilize on metal surfaces, offering significant protection against corrosion (Verma, Quraishi, & Ebenso, 2020).

Quinoline Derivatives in Drug Development

Quinoline and its derivatives are a focal point in drug development due to their broad spectrum of bioactivity. These compounds are integral in creating therapeutics for a variety of ailments, including cancer, bacterial and fungal infections, DNA damage, and more. The emphasis on nitrogen-containing hybrid heterocyclic compounds like quinolines is due to their extensive therapeutic potential with comparatively fewer adverse effects. Quinoline-bearing benzimidazole derivatives, in particular, have shown promise as therapeutically active agents. This review encompasses synthetic approaches of biologically active quinolines containing benzimidazole derivatives, their structure-activity relationship studies, and offers an overview of the work done on quinoline derivatives for future research in medicinal chemistry (Salahuddin et al., 2023).

Quinoline Derivatives in Organic Synthesis

Quinoline derivatives are known for their versatility in organic synthesis, where they act as catalysts in various asymmetric syntheses. They are crucial in synthesizing different heterocyclic skeletons such as coumarin, spiro-oxindoles, and benzothiazoles. Their importance is highlighted by their constituting over 60% of drugs and agrochemicals. This review critically summarizes the use of proline and proline derivatives as catalysts in multicomponent reactions, leading to synthetically and biologically relevant heterocycles. It emphasizes the role of L-proline as a 'Green catalyst,' underlining its applications in organic chemistry (Thorat et al., 2022).

properties

IUPAC Name |

6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-20(23)19-15-11-7-5-3-1-2-4-6-8-13-17(15)21-18-14-10-9-12-16(18)19/h9-10,12,14H,1-8,11,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYRWJCJTOMUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC2=NC3=CC=CC=C3C(=C2CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B389340.png)

![6-(6-Bromo-1,3-benzodioxol-5-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389343.png)

![2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389344.png)

![1-(2-Chloro-4,5-difluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B389349.png)

![N-(4-Phenylbutyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B389350.png)

![6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389354.png)

![1-Methyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B389355.png)

![6-(3-Phenoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B389357.png)

![(5E)-3-(furan-2-ylmethyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389361.png)